1H-pyrazolo[3,4-b]pyridin-4-ol - 31591-86-3

1H-pyrazolo[3,4-b]pyridin-4-ol

Catalog Number: EVT-1707098
CAS Number: 31591-86-3
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

A practical synthesis of 1-(β-D-ribofuranosyl)pyrazolo[3,4-b]pyridines, structurally related to isoguanosine, guanosine, and xanthosine, starts with ethyl 5-amino-1-(2,3-O-isopropylidene-β-D-ribofuranosyl)-1H-pyrazole-4-carboxylate. This compound undergoes a series of reactions, including conversion to 5-amino-1-(2,3-O-isopropylidene-β-D-ribofuranosyl)-1H-pyrazole and subsequent ring-closure procedures, to ultimately yield 4-hydroxy-1-(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one, a derivative of 1H-Pyrazolo[3,4-b]pyridin-4-ol. []

Molecular Structure Analysis

The molecular structure of 4-amino-1-(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one, a derivative of 1H-Pyrazolo[3,4-b]pyridin-4-ol, has been elucidated using single-crystal X-ray diffraction studies. [] This technique provides valuable insights into the three-dimensional arrangement of atoms within the molecule, bond lengths, bond angles, and other structural parameters.

Chemical Reactions Analysis

Derivatives of 1H-Pyrazolo[3,4-b]pyridin-4-ol, specifically those containing a fluorine atom, have been synthesized using 5-amino-1-(2,3-O-isopropylidene-b-D-ribofuranosyl)-1H-pyrazole as a starting material. This compound reacts with various fluorine-containing 1,3-CCC- or 1,3-CNC- dielectrophiles and 2,4,6-tris(trifluoromethyl)-1,3,5-triazine to yield the desired fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides. []

Mechanism of Action

The specific mechanisms of action for 1H-Pyrazolo[3,4-b]pyridin-4-ol and its derivatives vary depending on the target and the specific substituents present on the molecule. Research suggests that some derivatives act as adenosine receptor antagonists, potentially interfering with adenosine signaling pathways. [] Other derivatives have shown inhibitory activity against specific kinases, such as CDK2 and CDK9, which play crucial roles in cell cycle regulation. []

Medicinal Chemistry:

  • Anti-inflammatory Agents: Derivatives of 1H-Pyrazolo[3,4-b]pyridin-4-ol have shown promise as potential anti-inflammatory agents. For instance, 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl ] ethyl acetate has been investigated for its anti-inflammatory properties. [, ]
  • Anticancer Agents: Certain derivatives exhibit potent in vitro antiproliferative activity against various cancer cell lines, making them potential leads for developing new anticancer therapeutics. [] These compounds demonstrated significant tumor growth inhibition in animal models, highlighting their potential as anticancer drugs. []
  • TLR7/8 Antagonists: MHV370, a derivative incorporating the 1H-pyrazolo[3,4-b]pyridine scaffold, acts as a potent and selective antagonist of Toll-like receptors 7 and 8 (TLR7/8). [] This compound shows promise for treating systemic autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus. []
  • Sphingosine-1-Phosphate Receptor Modulators: Derivatives like AB1 have shown improved antagonistic activity against sphingosine-1-phosphate receptor 2 (S1P2) compared to existing inhibitors. [] This activity makes them potential therapeutic agents for cancer and other diseases where the S1P pathway plays a crucial role. []

Material Science:

  • Corrosion Inhibitors: Studies have explored the use of 1H-Pyrazolo[3,4-b]pyridin-4-ol derivatives as corrosion inhibitors for mild steel in acidic environments. [] These compounds demonstrate the ability to adsorb onto the metal surface, forming a protective layer that mitigates corrosion. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. Research indicates that it exhibits potent anti-inflammatory effects in vitro and in vivo. For instance, it effectively inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-α production and reduces LPS-induced pulmonary neutrophilia in rats []. Importantly, EPPA-1 demonstrates a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors like rolipram, roflumilast, and cilomilast, indicating a lower emetogenicity profile [].

4-Amino-1-(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one

Compound Description: This compound represents a novel class of 1-(β-D-ribofuranosyl)pyrazolo[3,4-b]pyridines synthesized as potential purine antagonists. These molecules are structurally related to isoguanosine, guanosine, and xanthosine []. The compound's structure was confirmed using X-ray crystallography [].

4-Hydroxy-1-(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one

Compound Description: This compound is another example of a novel 1-(β-D-ribofuranosyl)pyrazolo[3,4-b]pyridine derivative synthesized as a potential purine antagonist [].

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

Compound Description: This compound serves as a key intermediate in synthesizing various derivatives, particularly those with potential pharmaceutical applications [].

4-Aryl-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-ones

Compound Description: This class of compounds is synthesized via a rapid, one-pot, three-component, ultrasound-assisted reaction [].

Pyrazolo[3,4-b]pyridine-6(7H)-one derivatives

Compound Description: These derivatives are efficiently synthesized using a mild, environmentally friendly method involving a three-component reaction in recyclable polyethylene glycol (PEG)-400 [].

4-(Polyfluoroalkyl)-4,7-dihydro-1H-pyrazolo(3,4-b)pyridin-4-oles

Compound Description: This class of fluorinated pyrazolo[3,4-b]pyridine nucleosides are synthesized as potential mimics of the transition state involved in adenosine deaminase activity [].

6-Amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines

Compound Description: This family of compounds was synthesized from 5-amino-3-methyl-1-phenylpyrazole and arylidene derivatives of malonodinitrile. Their structures were determined using NMR and X-ray diffraction [].

4-Aryl-5-cyano-6H-pyrazolo[3,4-b]pyridin-6-ones

Compound Description: This group of compounds was synthesized through the reaction of 5-amino-3-methyl-1-phenylpyrazole with arylidene derivatives of ethyl cyanoacetate. Their structures were elucidated through NMR techniques, including 1H, 1H-, 1H, 13C-COSY, DEPT, and X-ray diffraction [].

1H-Pyrazolo[3,4-b]pyridin-ylguanidine

Compound Description: This compound represents a novel synthon in heterocyclic chemistry, synthesized through the selective guanylation of 1H-pyrazolo[3,4-b]pyridin-3-amine [, ].

3,4-Dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines

Compound Description: This series of compounds are prepared from 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine using aldehydes or ketones as one-carbon inserting reagents. Their tautomeric preferences were studied using spectroscopic techniques like 2D NOESY NMR and single-crystal X-ray diffraction [].

(S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 is a potent and selective Toll-like receptor (TLR) 7/8 antagonist developed through structure-based drug design. It shows promise for treating systemic autoimmune diseases by inhibiting TLR7/8-induced inflammation [].

AB1 [N-(1H-4-isopropyl-1-allyl-3-methylpyrazolo[3,4-b]pyridine-6-yl)-amino-N′-(2,6-dichloropyridine-4-yl)urea]

Compound Description: AB1 is a potent and stable sphingosine-1-phosphate 2 (S1P2) antagonist. It exhibits improved in vivo stability and enhanced antitumor activity in neuroblastoma compared to its predecessor, JTE-013. AB1 effectively inhibits tumor growth and promotes apoptosis in neuroblastoma xenografts [].

6-(1H-Indol-5-yl)-4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine (5u)

Compound Description: Compound 5u is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase (mTOR IC50 = 9 nM), showing significantly higher selectivity for mTOR over phosphoinositide 3-kinase (PI3K) (PI3Kα IC50 = 1962 nM). This compound specifically inhibits both mTORC1 and mTORC2 signaling pathways in cells without affecting PI3K-related kinases (PIKKs). Its selectivity and potency make it a promising candidate for cancer therapy [].

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9)

Compound Description: Compound 9 serves as a crucial intermediate in synthesizing riociguat (1), a drug used to treat pulmonary hypertension. Several new synthetic routes have been developed for this key intermediate [, , ].

[18] https://www.semanticscholar.org/paper/c95f92b8ea5b3d3d8cc07c59b3173ea1f08ebe6d[27] https://www.semanticscholar.org/paper/b0b728ed2816e3cf3c1362d00255bc61a5b2cc21 [] https://www.semanticscholar.org/paper/4b1330ffc90dd3df8be4fc10f80425e8b8846777

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d)

Compound Description: Compound 16d is a close analog of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90) α and β. TAS-116 exhibits promising antitumor effects in vivo and has good oral bioavailability [].

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives

Compound Description: These derivatives were synthesized from 1-(3-amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and evaluated for their antiviral activity against HSV-1 and HAV-MBB, as well as their cytotoxicity [].

3,6-Di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

Compound Description: These compounds were synthesized using a magnetically separable graphene oxide anchored sulfonic acid (Fe3O4–GO–SO3H) catalyst in a deep eutectic solvent under microwave irradiation. The reaction involves a one-pot, three-component condensation of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine with 3-oxo-3-(pyridin-3-yl)propanenitrile and aldehydes [].

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides

Compound Description: This group of compounds represents the first class of highly selective leucine-zipper and sterile-α motif kinase (ZAK) inhibitors. These compounds were designed using a structure-based approach, and the representative compound 3h showed potent ZAK inhibition with an IC50 of 3.3 nM. This compound also demonstrated in vitro and in vivo suppression of ZAK downstream signaling and exhibited orally therapeutic effects on cardiac hypertrophy in a spontaneous hypertensive rat model [].

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It has been investigated for its vasodilatory effects and its potential to treat cardiovascular diseases [, ].

1,4,6-Trisubstituted pyrazolo[3,4-b]pyridines

Compound Description: This new series of pyrazolo[3,4-b]pyridine derivatives were synthesized and found to possess anti-tumor activity. Notably, 4-alkylaminoethyl ether derivatives demonstrated potent in vitro antiproliferative activity in the low μM range against several cancer cell lines without affecting normal cell growth. In vivo studies using an orthotopic breast cancer mouse model further confirmed their efficacy in inhibiting tumor growth without significant systemic toxicity or immune system interference [].

4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides

Compound Description: This series of compounds, derived from 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, were synthesized and assessed for their antibacterial and antioxidant properties. They demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains, with some derivatives exhibiting superior efficacy compared to the standard drug streptomycin. Additionally, these compounds exhibited notable antioxidant properties as demonstrated by DPPH and superoxide radical scavenging assays [].

1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (BMS-986236)

Compound Description: BMS-986236 is a potent kinase inhibitor. A scalable and safer synthesis route was developed for this compound, addressing safety concerns and eliminating column chromatography purification. This optimized process also mitigated trace metal contamination issues observed in the earlier synthetic method [].

N-(4-(3-((3S,4R)-1-Ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A, AR00451896)

Compound Description: GNE-A (AR00451896) is a potent and selective MET kinase inhibitor under development for treating cancer. Preclinical studies have demonstrated favorable pharmacokinetic properties, including low clearance in some species, high plasma protein binding, and oral bioavailability []. Pharmacokinetic–pharmacodynamic modeling predicts promising antitumor activity in humans [].

3-Methyl-1,4-diphenyl-7,8-dihydro-1H-furo(3,4-e)pyrazolo(3,4-b)pyridin-5(4H)-one derivatives

Compound Description: This class of compounds is synthesized via a one-pot, four-component reaction using alum as a catalyst in an environmentally friendly process. The reaction involves aromatic aldehydes, tetronic acid, 3-aminobut-2-enenitrile, and phenylhydrazine as starting materials [].

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids

Compound Description: This series of compounds was synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole, various aromatic aldehydes, and pyruvic acid. Their structures were characterized by mass spectrometry, IR, 1H NMR, 13C NMR, and elemental analysis. These compounds were evaluated for their antibacterial activities, and some showed promising results [].

Properties

CAS Number

31591-86-3

Product Name

1H-pyrazolo[3,4-b]pyridin-4-ol

IUPAC Name

1,7-dihydropyrazolo[3,4-b]pyridin-4-one

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10)

InChI Key

UDWCKMMKPOGURO-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C1=O)C=NN2

Canonical SMILES

C1=CNC2=C(C1=O)C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.